molecular formula C12H10F3N3 B13625744 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine

3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine

Cat. No.: B13625744
M. Wt: 253.22 g/mol
InChI Key: CULNMXKBBREUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine typically involves the reaction of 2-(Trifluoromethyl)pyrimidine with benzylamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with benzylamine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Trifluoromethyl-pyrimidin-5-yl)-propanal
  • 3-(2-Trifluoromethyl-pyrimidin-5-yl)-propionic acid
  • 2-(Trifluoromethyl)pyrimidin-5-ylboronic acid

Uniqueness

Compared to similar compounds, 3-(2-Trifluoromethyl-pyrimidin-5-yl)-benzylamine is unique due to its benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[2-(trifluoromethyl)pyrimidin-5-yl]phenyl]methanamine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)11-17-6-10(7-18-11)9-3-1-2-8(4-9)5-16/h1-4,6-7H,5,16H2

InChI Key

CULNMXKBBREUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(N=C2)C(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.